(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-[(E)-[3-methoxy-4-(2-phenylethoxy)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-23-17-11-15(12-20-22-13-19-21-18(22)25)7-8-16(17)24-10-9-14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,21,25)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASNOXNENRWNEO-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 3-methoxy-4-phenethoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.
Cyclization to Form the Triazole Ring: The benzylidene intermediate undergoes cyclization with thiosemicarbazide under acidic or basic conditions to form the triazole ring.
Final Product Formation: The resulting triazole intermediate is then subjected to further reactions, such as oxidation or substitution, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The benzylidene moiety can be reduced to form the corresponding amine.
Substitution: The methoxy and phenethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the benzylidene moiety can produce the corresponding amine.
Scientific Research Applications
(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has been investigated for various scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Biological Studies: Exploration of its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use as a precursor for the synthesis of other biologically active compounds or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The compound’s structural analogs differ primarily in the substituents on the benzylidene ring and the triazole core. Key comparisons include:
Key Observations:
- Electron-Withdrawing vs. In contrast, methoxy and phenethoxy groups in the target compound are electron-donating, improving solubility and reducing toxicity .
- Steric Effects: Bulky substituents like phenethoxy (in the target compound) or 3-phenoxy (in CAS 303147-56-0) may hinder interactions with hydrophobic enzyme pockets but improve membrane permeability .
- Toxicity Profile: The 3,4-dimethoxy analog () shows low acute toxicity (Class IV), suggesting that methoxy/phenethoxy substituents could similarly reduce toxicity in the target compound compared to halogenated derivatives (e.g., bromo in CP 55) .
Biological Activity
(E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the condensation of 3-methoxy-4-phenethoxybenzaldehyde with thiosemicarbazide followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to promote the reaction.
2. Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its antimicrobial, antifungal, and potential anticancer properties.
2.1 Antimicrobial Activity
A study conducted by Sivakumar et al. investigated the antimicrobial properties of various derivatives of 1,2,4-triazoles including the target compound. The antimicrobial activity was assessed using the disc diffusion method against several bacterial strains and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria (E. coli) | Gram +ve Bacteria (S. aureus) | Fungi (C. albicans) |
|---|---|---|---|---|
| 4.4b | 3.80 | 3.80 | 4.60 | 2.60 |
| 4.4c | 4.30 | 4.30 | 3.70 | 3.10 |
| 4.4d | 7.50 | 6.80 | 7.10 | 3.90 |
| Target Compound | Varies | Varies | Varies | Varies |
The results indicated that compounds such as 4.4d exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, while other derivatives showed moderate activity.
2.2 Antifungal Activity
In addition to antibacterial effects, the compound also demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger. The study reported that specific derivatives showed excellent inhibition zones ranging from moderate to high efficacy.
The mechanism by which triazole derivatives exert their biological effects is often linked to their ability to inhibit key enzymes involved in microbial metabolism or cell wall synthesis. For instance, triazoles are known to interfere with ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity.
4. Case Studies and Research Findings
Several research articles have documented the biological activities of triazole derivatives:
- A study highlighted that compounds with a triazole-thiol moiety showed promising results in inhibiting cancer cell proliferation in vitro, suggesting potential anticancer applications.
- Another investigation focused on the antioxidant properties of similar triazole derivatives using DPPH radical scavenging assays, indicating their potential role in combating oxidative stress-related diseases.
5. Conclusion
This compound exhibits a range of biological activities that make it a candidate for further pharmacological studies. Its synthesis is well-documented, and its antimicrobial and antifungal properties are supported by empirical evidence from various studies.
Future research should focus on elucidating the detailed mechanisms underlying its biological effects and exploring its potential therapeutic applications in treating infections and possibly cancer.
Q & A
Q. What are the common synthetic routes for preparing (E)-4-((3-methoxy-4-phenethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol?
The compound is typically synthesized via Schiff base formation between a 4-amino-1,2,4-triazole-3-thiol precursor and a substituted benzaldehyde derivative. Key steps include:
- Reaction conditions : Refluxing the aldehyde (e.g., 3-methoxy-4-phenethoxybenzaldehyde) with the triazole-thiol in ethanol or methanol, catalyzed by glacial acetic acid .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product, yielding 65–86% purity .
- Characterization : Confirmation via -NMR (δ 8.5–9.0 ppm for imine protons), -NMR, and HR-MS for molecular ion verification .
Q. Which analytical methods are critical for characterizing this compound’s structure and purity?
Q. How is acute toxicity evaluated for this compound in preclinical studies?
- In vivo methods : Administering graded doses (e.g., 100–2000 mg/kg) to animal models (e.g., rodents) to determine LD. For similar triazoles, LD values range from 1190 mg/kg (Class IV toxicity) to higher thresholds, indicating low acute toxicity .
- In silico tools : QSAR models predict toxicity using descriptors like logP and topological polar surface area, validated with correlation coefficients >0.85 .
Advanced Research Questions
Q. How do structural modifications influence antiradical and anticancer activities?
- Substituent effects :
- Antiradical activity : Introduction of electron-donating groups (e.g., 2-hydroxybenzylidene) enhances DPPH scavenging (78–82% at 1×10 M), while electron-withdrawing groups (e.g., 4-fluorobenzylidene) reduce efficacy .
- Anticancer activity : Naproxen-derived analogs show IC values of 12–18 µM against MCF-7 and A-549 cells, outperforming doxorubicin (IC ~25 µM) due to hydrophobic aryl interactions .
- Methodological optimization : Structure-activity relationship (SAR) studies using Hammett constants to quantify electronic effects of substituents .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC values for triazole-thiol derivatives may arise from:
- Validation strategies :
Q. What strategies improve yield and purity during synthesis?
- Byproduct mitigation :
- Low-yield solutions :
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions or oxidations?
- Nucleophilic substitutions : The thiol (-SH) group undergoes alkylation with halides (e.g., methyl iodide) to form thioethers, critical for prodrug design .
- Oxidation pathways : Treatment with HO oxidizes the thiol to sulfonic acid derivatives, confirmed by loss of S-H IR peaks (~2550 cm) .
- Mannich reactions : Formaldehyde and secondary amines generate water-soluble analogs, improving bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
